1,3-Dioxolan-4-one, 2,5-diphenyl-
Description
Significance of the 1,3-Dioxolan-4-one (B8650053) Core Structure in Contemporary Chemical Research
The 1,3-dioxolan-4-one ring system is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3, and a ketone group at position 4. This structural motif has garnered considerable attention in modern chemical research due to its presence in various natural products and its utility as a versatile building block in the synthesis of complex organic molecules. The inherent strain and the presence of multiple functionalities within the ring make it a reactive intermediate amenable to a variety of chemical transformations.
Substituted 1,3-dioxolan-4-ones are particularly valuable as chiral synthons. researchgate.netmdpi.comnih.gov By employing enantiomerically pure α-hydroxy acids as starting materials, chemists can introduce chirality into the dioxolanone core, which can then be transferred to new stereocenters in subsequent reactions. nih.gov This strategy has proven effective in the asymmetric synthesis of a wide range of compounds, including α-hydroxy aldehydes, ketones, and other complex chiral molecules. researchgate.netmdpi.com
Overview of Dioxolanone Heterocycle Chemistry and Synthetic Utility
The chemistry of 1,3-dioxolan-4-ones is diverse and has been exploited in numerous synthetic applications. These heterocycles can be readily prepared through the condensation of an α-hydroxy acid with an aldehyde or a ketone, a reaction that forms the basis for their accessibility. mdpi.comnih.gov
From a synthetic standpoint, the dioxolanone ring can undergo several key reactions:
Enolate Chemistry: The proton at the C-5 position can be abstracted by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at this position with a high degree of stereocontrol, especially when a chiral auxiliary is present at the C-2 position. mdpi.com
Ring-Opening Reactions: The strained ring system is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized acyclic compounds. This reactivity is central to their use as chiral acyl anion equivalents. mdpi.comnih.gov
Cycloaddition Reactions: Dioxolanones with an exocyclic double bond at the C-5 position can participate in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic systems. mdpi.com
Radical Reactions: The C-5 position can also be functionalized through radical-mediated processes, further expanding the synthetic utility of this scaffold. researchgate.net
Historical Context and Evolution of Research on 1,3-Dioxolan-4-one Derivatives
The study of 1,3-dioxolanes, the parent ring system of dioxolan-4-ones, has a long history, initially focused on their role as protecting groups for 1,2-diols. wikipedia.org The development of methods for their formation and cleavage was a significant advancement in organic synthesis, enabling the selective transformation of polyfunctional molecules.
Research into 1,3-dioxolan-4-ones as distinct chemical entities with unique reactivity gained momentum with the work of pioneers like Seebach, who recognized their potential in asymmetric synthesis. mdpi.com Early studies laid the groundwork for understanding their stereoselective alkylation and their application as chiral enolate equivalents. Over the years, the scope of their applications has expanded significantly, with ongoing research exploring new catalytic systems for their synthesis and novel transformations to access a broader range of molecular architectures.
Focus on: 1,3-Dioxolan-4-one, 2,5-diphenyl-
This specific derivative of the 1,3-dioxolan-4-one family is characterized by the presence of two phenyl substituents, one at the C-2 position and another at the C-5 position.
Properties and Characteristics
While detailed experimental data for 1,3-Dioxolan-4-one, 2,5-diphenyl- is limited in the readily available scientific literature, its fundamental properties can be derived from its structure and from publicly accessible chemical databases.
| Property | Value | Source |
| IUPAC Name | 2,5-diphenyl-1,3-dioxolan-4-one | PubChem |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem nih.gov |
| Molecular Weight | 240.25 g/mol | PubChem nih.gov |
| CAS Number | 56535-98-9 | PubChem nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC=C3 | PubChem nih.gov |
| InChI Key | ZETHIMXJYSHLHZ-UHFFFAOYSA-N | PubChem nih.gov |
Interactive Data Table of Compound Properties
Synthesis
Based on the general synthetic methods for 1,3-dioxolan-4-ones, the most probable route to 2,5-diphenyl-1,3-dioxolan-4-one involves the acid-catalyzed condensation of mandelic acid with benzaldehyde. In this reaction, the hydroxyl group and the carboxylic acid group of mandelic acid react with the aldehyde to form the five-membered ring. The use of an acid catalyst, such as p-toluenesulfonic acid, and a dehydrating agent or azeotropic removal of water would likely be employed to drive the reaction to completion.
Reactivity and Potential Applications
The reactivity of 2,5-diphenyl-1,3-dioxolan-4-one can be inferred from the behavior of other aryl-substituted analogs. The phenyl group at C-5 would influence the acidity of the C-5 proton, and its enolate would be stabilized by the adjacent phenyl ring. This suggests that it could serve as a precursor to chiral benzoyl anion equivalents, similar to other 5-phenyl substituted dioxolanones. mdpi.comnih.gov
Potential reactions could include:
Stereoselective Alkylation: Deprotonation at the C-5 position followed by reaction with electrophiles could lead to the formation of new carbon-carbon bonds with stereocontrol influenced by the stereochemistry at C-2.
Michael Additions: The enolate could participate in Michael additions to α,β-unsaturated compounds. mdpi.com
Ring-Opening Reactions: Nucleophilic attack, for instance by Grignard reagents or organolithium compounds, at the carbonyl group could lead to ring-opened products.
The presence of the two phenyl groups would also influence the physical properties of the molecule, likely rendering it a solid at room temperature with good solubility in common organic solvents.
Structure
3D Structure
Properties
CAS No. |
56535-98-9 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13,15H |
InChI Key |
ZETHIMXJYSHLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxolan 4 One, 2,5 Diphenyl and Analogues
Direct Synthesis from α-Hydroxy Acids and Carbonyl Compounds
The most fundamental approach to synthesizing the 1,3-dioxolan-4-one (B8650053) ring system involves the direct reaction between an α-hydroxy acid and a carbonyl compound. This method is widely utilized due to the accessibility of the starting materials. nih.gov
The specific synthesis of 2,5-diphenyl-1,3-dioxolan-4-one is classically achieved through the acid-catalyzed condensation of mandelic acid (an α-hydroxy acid) and benzaldehyde (a carbonyl compound). nih.govresearchgate.net This reaction forms the five-membered dioxolanone ring by creating an acetal (B89532) from the aldehyde and the alcohol group of the mandelic acid, followed by an intramolecular esterification with the carboxylic acid group. The process typically requires the removal of water to drive the equilibrium towards the product. mdpi.com The reaction results in the formation of both cis- and trans-isomers of the product. researchgate.netlookchem.com
The choice of catalyst is crucial in the synthesis of 1,3-dioxolan-4-ones, significantly impacting reaction efficiency, yield, and stereoselectivity. Both Brønsted and Lewis acids are commonly employed to facilitate the condensation.
Lewis acids, which act as electron pair acceptors, are particularly effective in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydroxyl group of the mandelic acid. wikipedia.org This activation lowers the energy barrier for the reaction, often allowing for milder reaction conditions. For instance, boron trifluoride diethyl etherate has been documented as a catalyst for the reaction between mandelic acid and benzaldehyde in acetonitrile at 0 °C. lookchem.com Other Lewis acids like those based on aluminum, tin, and titanium have also been used in related syntheses. mdpi.comwikipedia.org The use of specific Lewis acids can influence the diastereoselectivity of the reaction, favoring the formation of one stereoisomer over another.
Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are also widely used. mdpi.com They operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. While effective, these conditions can sometimes be harsher than those employed with Lewis acid catalysts.
The table below summarizes the effect of different catalytic systems on the synthesis of 1,3-dioxolan-4-one derivatives.
| Catalyst Type | Example Catalyst | Role in Reaction | Typical Conditions | Ref |
| Lewis Acid | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Activates carbonyl group for nucleophilic attack | Acetonitrile, 0 °C, Inert atmosphere | lookchem.com |
| Lewis Acid | Salen-based aluminum complex | Activates carbonyl group | Varies | mdpi.com |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonates carbonyl group to increase electrophilicity | Toluene, reflux with Dean-Stark apparatus | mdpi.com |
| Solid Acid | Montmorillonite K10 | Provides acidic sites for catalysis | Varies | nih.gov |
Advanced Approaches to 2,5-Diphenyl-1,3-Dioxolan-4-one Derivatives
Beyond direct condensation, more advanced strategies have been developed for synthesizing related heterocyclic structures, which can be conceptually applied to dioxolanone synthesis. Three-component cascade reactions, for example, offer a modular approach to building complex molecules in a single step. rsc.org Such methods could potentially be adapted to combine an α-hydroxy acid, an aldehyde, and a third component to generate diverse 1,3-dioxolan-4-one derivatives with high efficiency.
Strategic Derivatization and Functionalization of 1,3-Dioxolan-4-one Rings
The 1,3-dioxolan-4-one ring is not merely a synthetic target but also a versatile intermediate for further chemical modification. A key strategy for functionalization involves the deprotonation of the C-5 position, which is adjacent to both an oxygen atom and the carbonyl group, making the C-5 proton acidic. nih.govmdpi.com
Treatment with a strong base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate can then react with a variety of electrophiles, allowing for the introduction of new substituents at the C-5 position with a high degree of stereocontrol. nih.govmdpi.com This methodology has been successfully applied to analogues like (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one. mdpi.com
Examples of such functionalization reactions include:
Michael Additions: The enolate can participate in Michael additions to α,β-unsaturated compounds like butenolide and nitroalkenes. mdpi.comnih.gov
Aldol-type Reactions: Reaction of the enolate with aldehydes and ketones introduces a new stereocenter. mdpi.com
Diels-Alder Reactions: Derivatives such as 5-methylene-1,3-dioxolan-4-ones can act as dienophiles in Diels-Alder cycloadditions, providing a pathway to complex cyclic structures. mdpi.com
These derivatization strategies highlight the utility of the 1,3-dioxolan-4-one scaffold as a chiral building block in asymmetric synthesis. nih.govmdpi.com
Stereoselective and Asymmetric Synthesis of Chiral 1,3-Dioxolan-4-ones
The synthesis of specific stereoisomers of 1,3-dioxolan-4-ones is of significant interest, particularly for applications in asymmetric synthesis. The primary method for achieving stereoselectivity is to start with an enantiomerically pure α-hydroxy acid, such as (R)- or (S)-mandelic acid. nih.govmdpi.com
When a chiral, non-racemic α-hydroxy acid is reacted with an aldehyde, two diastereomeric products can be formed (cis and trans). The existing stereocenter at C-5 (from the mandelic acid) directs the stereochemical outcome of the acetal formation at C-2. mdpi.com This process allows for the creation of a new stereogenic center with a controlled configuration relative to the starting material. The resulting diastereomers can often be separated by standard purification techniques like chromatography or crystallization.
Furthermore, as mentioned in the previous section, subsequent reactions on the chiral 1,3-dioxolan-4-one ring proceed with high selectivity. The stereocenter at C-2 effectively "stores" the stereochemical information, directing the approach of incoming electrophiles to the opposite face of the molecule, thus ensuring the formation of a single major diastereomer. nih.govmdpi.com This principle makes chiral 1,3-dioxolan-4-ones powerful tools for constructing molecules with multiple, well-defined stereocenters. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolan 4 Ones
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.org The 1,3-dioxolan-4-one (B8650053) moiety can participate in several types of cycloadditions, leading to complex molecular architectures with a high degree of stereocontrol.
Diels-Alder Cycloadditions and Diastereoselectivity Studies
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.commdpi.comorganic-chemistry.org While 2,5-diphenyl-1,3-dioxolan-4-one itself does not act as a diene, derivatives such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, which can be conceptually related, have been studied in Diels-Alder reactions. mdpi.com These reactions are crucial for creating chiral molecules, and the diastereoselectivity is a key aspect of these transformations. mdpi.comyoutube.com
The stereochemical outcome of Diels-Alder reactions is often governed by the "endo rule," which predicts that the dienophile's substituents will favor the endo position in the transition state, leading to a specific stereoisomer. libretexts.org The presence of bulky substituents on the dioxolanone ring can further influence this selectivity.
Table 1: Diastereoselectivity in Diels-Alder Reactions of Dioxolanone Derivatives
| Diene | Dienophile | Major Product Stereochemistry | Reference |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Cyclopentadiene | Endo adduct | mdpi.com |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Anthracene | Exo adduct | mdpi.com |
[3+2] Cycloaddition Chemistry with Various Dipolarophiles (e.g., Nitrile Oxides, Diazo Compounds)
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as a nitrile oxide or a diazo compound, and a dipolarophile, which can be an alkene or alkyne. wikipedia.orgorganic-chemistry.org
In the context of 1,3-dioxolan-4-ones, the exocyclic double bond of a methylene-dioxolanone derivative can act as the dipolarophile. For instance, the reaction of such derivatives with nitrile oxides can lead to the formation of isoxazoline-fused or spiro-dioxolanones. mdpi.com Similarly, reactions with diazo compounds can yield pyrazoline derivatives. These reactions are often highly regioselective and stereoselective. wikipedia.orgmdpi.com
Regioselectivity and Stereochemical Control in Cycloaddition Processes
The regioselectivity of cycloaddition reactions involving unsymmetrical reactants is a critical consideration. nih.gov In [3+2] cycloadditions, the orientation of the dipole relative to the dipolarophile determines the substitution pattern on the resulting five-membered ring. wikipedia.orgnih.gov This regioselectivity is influenced by both electronic and steric factors. organic-chemistry.org
Stereochemical control is also paramount, particularly when chiral dioxolanones are employed. The existing stereocenters on the dioxolanone ring can direct the approach of the reacting species, leading to the preferential formation of one diastereomer over another. This diastereoselective control is a key advantage in asymmetric synthesis. mdpi.com
Nucleophilic and Electrophilic Transformations
The ester and acetal (B89532) functionalities within the 1,3-dioxolan-4-one ring are susceptible to attack by both nucleophiles and electrophiles, leading to a variety of transformations.
Michael Addition Reactions of Dioxolanone Enolates/Anions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgchemistrysteps.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The enolate of a 1,3-dioxolan-4-one, generated by treatment with a strong base like lithium diisopropylamide (LDA), can act as a Michael donor. mdpi.commasterorganicchemistry.com This enolate can then add to a Michael acceptor, such as an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org
For example, the enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one has been shown to undergo Michael addition to butenolide and 4-methoxy-β-nitrostyrene. mdpi.com The stereochemistry of the newly formed stereocenter is controlled by the existing chirality of the dioxolanone. mdpi.com
Table 2: Michael Addition Reactions of Dioxolanone Enolates
| Dioxolanone | Michael Acceptor | Product Type | Reference |
| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | Butenolide | Substituted tetrahydrofuran | mdpi.com |
| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene | Nitroethyl-substituted dioxolanone | mdpi.com |
Reactions with C-Nucleophiles Leading to O-Substituted Acid Derivatives
The carbonyl group of the 1,3-dioxolan-4-one ring is an electrophilic center and can be attacked by carbon nucleophiles. These reactions can lead to ring-opening and the formation of O-substituted α-hydroxy acid derivatives. For instance, reaction with Grignard reagents or organolithium compounds can result in the formation of tertiary alcohols after ring opening.
More complex transformations can also be achieved. For example, the reaction of 2,2-pentamethylene-1,3-dioxolan-4-one with the lithium enolates of 2-substituted methyl or t-butyl acetates leads to the formation of 2-substituted tetronic acids. psu.edu This reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by an intramolecular cyclization and elimination of cyclohexanone. psu.edu
Addition Reactions of Lithium Enolates to Imines
The lithium enolates of 1,3-dioxolan-4-ones are potent nucleophiles that readily participate in addition reactions with various electrophiles, including imines. This reactivity is particularly significant in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. acs.orgnih.gov
The process begins with the deprotonation of the 1,3-dioxolan-4-one at the C-5 position using a strong base, typically a lithium amide like lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. nih.gov This enolate then undergoes a nucleophilic addition to the carbon-nitrogen double bond of an imine. The resulting adduct can subsequently cyclize to form the four-membered β-lactam ring.
The stereochemical outcome of this reaction is of paramount importance, as the biological activity of β-lactam antibiotics is often highly dependent on their stereochemistry. The facial selectivity of the enolate addition to the imine is influenced by the substituents on both the dioxolanone and the imine, as well as the reaction conditions. For chiral 1,3-dioxolan-4-ones, such as those derived from mandelic acid, the inherent chirality of the dioxolanone can direct the stereochemical course of the addition, leading to the formation of enantiomerically enriched β-lactams. nih.gov
It has been noted that the stereochemical assignments of the products from the addition of chiral lithium (2S)-enolates of 1,3-dioxolan-4-ones to aldehydes have been subject to revision, highlighting the complexity of these reactions and the need for careful stereochemical analysis. nih.gov In some instances, a lack of stereocontrol at the C-5 position of the lithium enolate has been observed. nih.gov
The reaction of lithium enolates with imines provides a powerful tool for the asymmetric synthesis of β-lactams, a class of compounds with significant therapeutic value. The ability to control the stereochemistry of these reactions through the use of chiral 1,3-dioxolan-4-ones underscores their utility as versatile building blocks in medicinal chemistry and organic synthesis.
Thermal and Photochemical Fragmentation Pathways
1,3-Dioxolan-4-ones, including the 2,5-diphenyl derivative, are susceptible to fragmentation under both thermal and photochemical conditions. These fragmentation pathways provide access to highly reactive intermediates and unique molecular scaffolds.
Upon heating or irradiation, 1,3-dioxolan-4-ones can undergo decarbonylation, which is the loss of a molecule of carbon monoxide. researchgate.netchemrxiv.orgresearchgate.net This process is thought to proceed through the initial formation of a highly strained and transient intermediate known as an α-lactone (oxiran-2-one). wikipedia.org
The α-lactone is a three-membered ring containing an ester functional group and is highly reactive due to significant ring strain. wikipedia.org These intermediates are generally not isolated but can be trapped in situ by various reagents or undergo further fragmentation. The formation of α-lactones from 1,3-dioxolan-4-ones represents a key step in their thermal and photochemical decomposition, leading to a variety of final products.
The specific conditions required for decarbonylation, such as temperature and the presence of light, can influence the reaction pathway and the nature of the products formed. For instance, elevated temperatures (greater than 100°C) are known to promote decarbonylation as a side reaction in some transformations.
The thermal decomposition of 1,3-dioxolan-4-ones can lead to a variety of fragmentation products, including ketones and epoxides. The mechanism of this fragmentation is believed to involve the initial formation of the α-lactone intermediate, which then undergoes further reactions.
The α-lactone can lose carbon dioxide to generate a carbene, which can then rearrange to form a ketone. Alternatively, the α-lactone can undergo a concerted or stepwise ring-opening to form an oxy-allyl cation, which can then be trapped by nucleophiles or rearrange to form other products.
In the context of 2,5-diphenyl-1,3-dioxolan-4-one, thermal fragmentation can lead to the formation of benzophenone (B1666685) and other phenyl-containing fragments. The precise nature of the products formed depends on the reaction conditions, including the temperature, solvent, and the presence of any trapping agents.
The formation of epoxides from 1,3-dioxolan-4-ones is another possible fragmentation pathway. This can occur through a process where the α-lactone intermediate rearranges, or through a more complex mechanism involving radical intermediates. The ring-opening of epoxides is a well-established reaction that can be catalyzed by both acids and bases, leading to the formation of diols and other functionalized molecules. libretexts.org
The study of the thermal and photochemical fragmentation of 1,3-dioxolan-4-ones provides valuable insights into the reactivity of these compounds and allows for the development of new synthetic methodologies for the preparation of a wide range of organic molecules.
Role as Chiral Synthetic Equivalents in Organic Synthesis
Chiral 1,3-dioxolan-4-ones, particularly those derived from readily available chiral α-hydroxy acids like mandelic acid, have emerged as powerful tools in asymmetric synthesis. nih.govmdpi.com They serve as chiral synthetic equivalents, allowing for the introduction of chirality into a molecule in a controlled and predictable manner.
One of the most significant applications of chiral 1,3-dioxolan-4-ones is their use as chiral acyl anion equivalents. nih.govmdpi.com An acyl anion is a synthetic concept representing a nucleophilic carbonyl group, which is a challenging species to generate directly. Chiral 1,3-dioxolan-4-ones provide a practical solution to this problem.
The process involves the deprotonation of the dioxolanone at the C-5 position to form a chiral enolate. This enolate can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and Michael acceptors. nih.gov The subsequent removal of the chiral auxiliary, typically through hydrolysis or other cleavage methods, reveals the desired carbonyl-containing product with a newly created stereocenter.
For example, the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one can be added to an electrophile, and subsequent fragmentation of the dioxolanone ring can yield a chiral phenyl ketone. nih.gov This strategy effectively allows for the enantioselective synthesis of α-substituted ketones and other carbonyl compounds.
In addition to their role as chiral acyl anion equivalents, chiral 1,3-dioxolan-4-ones can also function as chiral ketene (B1206846) equivalents. mdpi.comrsc.org Ketenes are highly reactive species that are valuable in cycloaddition reactions, but their handling can be challenging. Chiral 1,3-dioxolan-4-ones provide a stable and manageable source of chiral ketene-like reactivity.
This application often involves the thermal or photochemical fragmentation of a 1,3-dioxolan-4-one derivative. For instance, the thermolysis of a Diels-Alder adduct of a methylenedioxolanone can lead to the formation of a chiral epoxy ketone. mdpi.com In this transformation, the dioxolanone fragment essentially behaves as a ketene, participating in the cycloaddition and then being transformed into a ketone functionality in the final product.
The use of chiral 1,3-dioxolan-4-ones as chiral ketene equivalents has been successfully applied in the synthesis of complex natural products and other biologically active molecules, demonstrating the versatility and power of this synthetic strategy.
Interactive Data Tables
Table 1: Reactivity of 1,3-Dioxolan-4-one Lithium Enolates with Imines
| Dioxolanone Substituents | Imine Substituents | Product | Stereoselectivity | Reference |
| 2,5-diphenyl | Various aryl and alkyl | β-Lactam | Generally high, dependent on substituents and conditions | acs.orgnih.gov |
| 2-tert-butyl-5-phenyl | N-aryl | β-Lactam | High diastereoselectivity | nih.gov |
Table 2: Fragmentation Products of 2,5-diphenyl-1,3-dioxolan-4-one
| Condition | Major Products | Intermediate | Reference |
| Thermal (High Temp.) | Benzophenone, Carbon Monoxide | α-Lactone | |
| Photochemical | Benzophenone, Carbon Monoxide | α-Lactone | researchgate.netchemrxiv.org |
Table 3: Chiral Synthetic Equivalents
| Dioxolanone Derivative | Synthetic Equivalent | Application | Product Type | Reference |
| (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one | Chiral Benzoyl Anion | Michael Addition | Chiral Phenyl Ketone | nih.govmdpi.com |
| (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one | Chiral Ketene | Diels-Alder Cycloaddition | Chiral Epoxy Ketone | mdpi.com |
Polymerization Chemistry of 1,3 Dioxolan 4 Ones
Ring-Opening Polymerization (ROP) Mechanisms
The ring-opening polymerization of 1,3-dioxolan-4-ones can be achieved through several mechanistic pathways, including cationic and radical routes. The choice of mechanism significantly influences the polymerization process and the properties of the resulting polymer.
Cationic ring-opening polymerization (CROP) is a common method for the polymerization of cyclic esters and acetals. diva-portal.orgacs.org For 1,3-dioxolanes, the polymerization can be initiated by strong protic acids or other cationic initiators. mdpi.com The mechanism typically involves the protonation or activation of the monomer, followed by nucleophilic attack of another monomer unit, leading to ring-opening and chain propagation.
While specific studies detailing the cationic ROP of 2,5-diphenyl-1,3-dioxolan-4-one are limited, research on analogous structures like 1,3-dioxolane (B20135) itself reveals that the process can be complex. Side reactions, such as the formation of cyclic oligomers, are common due to intramolecular and intermolecular transfer reactions. nih.govresearchgate.net The stability of the propagating species and the reaction conditions, such as monomer and initiator concentrations and the solvent, play a crucial role in controlling the polymerization and minimizing these side reactions. nih.govresearchgate.net For instance, in the polymerization of 1,3-dioxolane, an "active monomer" mechanism has been proposed to reduce cyclization, particularly under conditions of slow monomer addition. nih.govresearchgate.net
Radical ring-opening polymerization (rROP) offers an alternative route to polyesters from cyclic monomers and is particularly useful for monomers containing vinyl or methylene (B1212753) substituents. researchgate.net This method can lead to polymers with ester functionalities integrated into the backbone. researchgate.netrsc.org Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO), which generate radicals upon thermal decomposition. fujifilm.com
Detailed studies on the radical ROP of 1,3-Dioxolan-4-one (B8650053), 2,5-diphenyl- are not extensively documented in the literature. However, research on other substituted dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, demonstrates that radical ROP can proceed efficiently, yielding polyesters. researchgate.net The success and mechanism of rROP are highly dependent on the monomer structure, the stability of the radical intermediates, and the reaction conditions. For some substituted dioxolanes, radical polymerization can proceed in a complex manner, involving not only ring-opening but also vinyl addition and intramolecular hydrogen abstraction. epa.gov
The polymerization of 1,3-dioxolan-4-ones is often accompanied by side reactions that can affect monomer conversion and the structure of the final polymer. Two significant competing reactions are the elimination of formaldehyde (B43269) and the subsequent Tishchenko reaction. rsc.orgresearchgate.net
During the ROP of many 1,3-dioxolan-4-ones, a molecule of formaldehyde is eliminated. rsc.org This elimination is a key part of a proposed new ring-opening mechanism that involves a competitive elimination followed by a Tishchenko reaction facilitated by the released formaldehyde. rsc.orgresearchgate.net The Tishchenko reaction is a disproportionation reaction of an aldehyde in the presence of a catalyst, leading to the formation of an ester. rsc.orgresearchgate.net In the context of dioxolanone polymerization, the liberated formaldehyde can react with other molecules, leading to undesired side products and affecting the polyester's final structure and properties. rsc.orgresearchgate.net
Furthermore, studies on the thermal decomposition of phenyl-substituted 1,3-dioxolan-2,4-diones, which are structurally related to 2,5-diphenyl-1,3-dioxolan-4-one, have shown that the introduction of a second phenyl group at the C-5 position leads to a more rapid decomposition. capes.gov.br This increased reactivity is also associated with a competing ring fragmentation that results in the formation of a ketone. capes.gov.br This suggests that the presence of two phenyl groups in 2,5-diphenyl-1,3-dioxolan-4-one could lead to complex reaction pathways beyond simple polymerization.
Polymerization Catalysis and Control
The choice of catalyst and polymerization methodology is critical for controlling the reactivity of 1,3-dioxolan-4-one monomers and the selectivity of the polymerization process, ultimately influencing the properties of the resulting polyester (B1180765).
Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional catalysts. nih.gov Brønsted acids are a prominent class of organocatalysts for this purpose. nih.govrsc.org For instance, p-toluenesulfonic acid has been identified as an efficient Brønsted acid catalyst for the solvent-free polymerization of 1,3-dioxolan-4-ones. diva-portal.org The proposed mechanism involves a dual activation, where the acid catalyst plays a key role in both activating the monomer and facilitating the polymerization. diva-portal.org
While specific applications of Brønsted acid catalysis for 2,5-diphenyl-1,3-dioxolan-4-one are not widely reported, the principles derived from studies on other dioxolanones are highly relevant. The effectiveness of a Brønsted acid catalyst depends on its strength and its ability to activate the monomer without causing excessive side reactions. nih.govfujifilm.com
Research on 5-phenyl-1,3-dioxolane-4-one (PhDOX), a close analogue of the 2,5-diphenyl derivative, has shown that sterically unencumbered and electronically neutral salen aluminum catalysts provide a good balance of reactivity and selectivity. rsc.orgresearchgate.net These catalysts can effectively promote the ROP while minimizing the competing Tishchenko reaction. rsc.orgresearchgate.net
Furthermore, the polymerization methodology itself can be adjusted to control the outcome. For instance, conducting the ROP of PhDOX under a dynamic vacuum, either neat or in a high-boiling solvent like diphenyl ether, allows for the continuous removal of the volatile formaldehyde byproduct. rsc.orgresearchgate.net This approach effectively suppresses the Tishchenko side reaction and enables the production of crystalline poly(mandelic acid) with improved thermal properties. rsc.orgresearchgate.net These findings highlight the importance of a holistic approach, considering both catalyst selection and process conditions, to achieve controlled polymerization of functional 1,3-dioxolan-4-ones.
Structure-Property Relationships in Poly(α-hydroxy acid)s Derived from Dioxolanones
The polymerization of 2,5-diphenyl-1,3-dioxolan-4-one results in the formation of poly(mandelic acid) (PMA), a polyester with a phenyl group attached to the α-carbon of the repeating unit. This phenyl group imparts significant and unique properties to the polymer, distinguishing it from other aliphatic polyesters like poly(lactic acid) (PLA). Poly(mandelic acid) is considered a biodegradable analogue of polystyrene (PS), sharing structural and thermal similarities. rsc.orgnih.gov The relationship between the structure of the dioxolanone monomer and the final properties of the polymer is a critical area of study, focusing on how factors like stereochemistry and copolymerization influence the material's characteristics.
The properties of poly(mandelic acid) are intrinsically linked to its high glass transition temperature (T_g), which is comparable to that of polystyrene. rsc.org The rigidity of the polymer chain, enhanced by the bulky phenyl side groups, leads to a higher T_g. This makes PMA an attractive candidate for applications requiring good thermal stability. Research has demonstrated that the stereochemical arrangement within the polymer backbone has a profound impact on its thermal properties. For instance, highly isotactic poly(mandelic acid), prepared through stereoregular ring-opening polymerization of mandelic acid O-carboxyanhydride (manOCA), exhibits a glass transition temperature approximately 15°C higher than its racemic, atactic counterpart. nih.gov This enhancement is attributed to the more ordered chain packing in the isotactic structure.
The precise control over polymer architecture afforded by modern polymerization techniques allows for the synthesis of well-defined PMAs with controlled molecular weights and low polydispersity. rsc.orgnih.gov The glass transition temperature has been shown to increase with the number of repeating units until it reaches a plateau. rsc.org For example, studies on uniform poly(mandelic acid)s (uPMAs) have shown T_g values increasing with molecular weight, eventually leveling off around 360 K (87°C). rsc.org
Copolymerization of mandelic acid with other α-hydroxy acids, such as lactic acid or glycolic acid, provides another avenue to tailor the properties of the resulting polyester. The incorporation of mandelate (B1228975) units into a polylactide chain can significantly enhance the glass transition temperature of the copolymer. researchgate.net For example, a poly(mandelate-co-lactate) (PML) copolymer can exhibit a T_g as high as 90°C after thermal treatment. researchgate.netrug.nl This indicates that the rigid phenyl groups of the mandelate units effectively restrict the mobility of the surrounding polymer chains, even in a copolymer structure. researchgate.net The ability to create perfectly alternating sequence-controlled copolymers, such as between mandelic acid and glycolic acid, further expands the possibilities for fine-tuning material properties. researchgate.net
The self-assembly of block copolymers containing poly(mandelic acid) segments also highlights the influence of its structure. Dendritic-linear block copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic, uniform PMA block have been synthesized. rsc.orgrsc.org The self-assembly behavior of these copolymers in solution is dictated by the length of the PMA block, with longer PMA chains leading to the formation of higher-curvature structures like cylinders. rsc.orgrsc.org
Below are data tables summarizing the thermal properties of poly(mandelic acid) under different structural configurations.
Table 1: Glass Transition Temperatures (T_g) of Poly(mandelic acid) (PMA) Variants
| Polymer Type | Molecular Weight (M_n) / Repeat Units | Glass Transition Temperature (T_g) | Reference |
|---|---|---|---|
| Atactic PMA | High M_n | ~95 °C | nih.gov |
| Isotactic PMA | High M_n | ~110 °C | nih.gov |
| Uniform PMA (uPMA) | 8 units | ~67 °C (340 K) | rsc.org |
| Uniform PMA (uPMA) | 16 units | ~77 °C (350 K) | rsc.org |
| Uniform PMA (uPMA) | >48 units | ~87 °C (360 K) | rsc.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-Dioxolan-4-one, 2,5-diphenyl- |
| 2,2-dichloroacetophenone |
| 2-methylene-4-phenyl-1,3-dioxolane |
| 4-(Hydroxymethyl)-1,3-dioxolan-2-one |
| Benzaldehyde |
| Glycolic acid |
| Lactic acid |
| Mandelic acid |
| Mandelic acid O-carboxyanhydride |
| Methyl methacrylate |
| Poly(ethylene glycol) |
| Poly(lactic acid) |
| Poly(mandelate-co-lactate) |
| Poly(mandelic acid) |
| Polystyrene |
| Styrene |
Spectroscopic and Computational Characterization of 1,3 Dioxolan 4 One, 2,5 Diphenyl and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3-dioxolan-4-one (B8650053) derivatives, offering detailed information at the atomic level. creative-biostructure.com
The synthesis of 2,5-disubstituted 1,3-dioxolan-4-ones often results in the formation of diastereomers. researchgate.net ¹H NMR spectroscopy is a primary tool for determining the ratio of these isomers. The protons attached to the stereogenic centers (C2 and C5) exhibit distinct chemical shifts and coupling constants for each diastereomer, allowing for their quantification. For instance, in cis- and trans-isomers of 2-substituted-4-substituted-1,3-dioxolanes, the chemical shifts and coupling patterns of the protons at the C2, C4, and C5 positions in the ¹H NMR spectrum are used for characterization. google.com The spatial arrangement of the substituents influences the magnetic environment of these protons, leading to separate signals that can be integrated to determine the diastereomeric ratio.
For the assignment of absolute stereochemistry, chiral derivatizing agents are often employed in conjunction with NMR. One established method involves the use of Mosher's acid or other chiral reagents to form esters with the hydroxyl group of the parent α-hydroxy acid from which the dioxolanone is derived. The resulting diastereomeric esters exhibit characteristic chemical shift differences (Δδ) in their ¹H NMR spectra, which can be correlated to the absolute configuration of the stereogenic centers. researchgate.net This approach, while indirect, provides a reliable means of assigning the absolute stereochemistry of the chiral centers in the dioxolanone ring. researchgate.net In some cases, the presence of a chiral center can induce diastereotopicity in otherwise equivalent protons or groups, leading to more complex NMR spectra that can also be used for structural elucidation. youtube.com
The following is an interactive data table based on the data in the text. Readers can add and delete data as needed.
Table 1: Representative ¹H NMR Chemical Shifts for Diastereomers of 2,5-Disubstituted 1,3-Dioxolan-4-ones
| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| C2-H | 5.35 | 5.96 |
| C4-H | 6.25 | 6.24 |
| C5-H₂ | 4.26 and 4.56 (m) | 4.16 and 4.46 (m) |
Note: The specific chemical shifts can vary depending on the substituents and the solvent used.
Real-time or in-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing valuable mechanistic insights. beilstein-journals.orgjhu.edursc.orgresearchgate.net By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of products. nih.gov This is particularly useful for studying the polymerization of 1,3-dioxolan-4-ones. nih.gov
For example, in the ring-opening polymerization of 1,3-dioxolan-4-ones to form polyesters, real-time ¹H NMR can be used to follow the decrease in the intensity of the monomer signals and the corresponding increase in the signals of the growing polymer chain. nih.govacs.org This allows for the determination of reaction kinetics, including the rate of polymerization and the influence of catalysts or reaction conditions. nih.gov Furthermore, the detection of transient intermediates by real-time NMR can provide direct evidence for a proposed reaction mechanism. beilstein-journals.org The ability to observe the reaction in real-time without the need for quenching or sample workup provides a significant advantage over traditional analytical methods. beilstein-journals.orgrsc.org
NMR spectroscopy is an indispensable tool for characterizing the microstructure of polymers derived from 1,3-dioxolan-4-ones. creative-biostructure.com ¹³C NMR, in particular, provides detailed information about the sequence of monomer units in copolymers and the stereoregularity (tacticity) of the polymer chain. creative-biostructure.com The chemical shifts of the carbonyl and methine carbons in the polymer backbone are sensitive to the local environment, allowing for the differentiation of various monomer sequences and stereochemical arrangements.
Furthermore, ¹H NMR is widely used for the determination of polymer end-groups. magritek.comsigmaaldrich.comresearchgate.net By integrating the signals of the protons associated with the end-groups and comparing them to the integrals of the repeating monomer units, the number-average molecular weight (Mn) of the polymer can be calculated. magritek.comsigmaaldrich.com This method is particularly effective for polymers with relatively low molecular weights where the end-group signals are sufficiently intense to be accurately quantified. sigmaaldrich.com For higher molecular weight polyesters, derivatization of the end-groups with a reagent like trichloroacetyl isocyanate can introduce a sensitive NMR handle, facilitating their detection and quantification. researchgate.netscribd.com
The following is an interactive data table based on the data in the text. Readers can add and delete data as needed.
Table 2: NMR Techniques for Polymer Characterization
| NMR Technique | Information Obtained |
| ¹H NMR | Polymer composition, tacticity, end-group analysis, molecular weight (Mn) |
| ¹³C NMR | Backbone structure, monomer sequences, tacticity |
| Diffusion-Ordered Spectroscopy (DOSY) | Differentiation of polymer components, analysis of blends, molecular weight distributions |
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline 1,3-dioxolan-4-one derivatives, including the precise bond lengths, bond angles, and absolute configuration of chiral centers. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined.
This technique has been crucial in confirming the stereochemical outcomes of reactions involving chiral 1,3-dioxolan-4-ones. For example, in Michael additions and Diels-Alder reactions, X-ray crystallography of the product has been used to unequivocally establish the absolute configuration of the newly formed stereocenters. mdpi.com The crystal structure reveals the relative arrangement of the substituents on the dioxolanone ring and any other chiral centers in the molecule, providing a solid basis for understanding the stereoselectivity of the reaction. mdpi.com The structural information obtained from X-ray crystallography is often used to validate and calibrate the results from spectroscopic and computational methods.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure and predicting the reactivity of 1,3-dioxolan-4-one derivatives. rsc.org
Density Functional Theory (DFT) calculations are used to model the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. nih.gov For 1,3-dioxolan-4-one, 2,5-diphenyl- and its derivatives, DFT can be used to calculate the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. researchgate.net
By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the reactivity of the molecule towards electrophiles and nucleophiles can be predicted. The energy and shape of these orbitals indicate the most likely sites for chemical attack. Furthermore, DFT can be employed to calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in structural assignment. researchgate.netijcce.ac.ir The method can also be used to model reaction pathways and transition states, providing a theoretical basis for understanding reaction mechanisms and predicting the stereochemical outcomes of reactions.
The following is an interactive data table based on the data in the text. Readers can add and delete data as needed.
Table 3: Applications of DFT in the Study of 1,3-Dioxolan-4-ones
| DFT Calculation | Application |
| Geometry Optimization | Prediction of the most stable 3D structure |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Prediction of reactivity and reaction sites |
| Calculation of NMR Chemical Shifts | Aid in the interpretation of experimental NMR spectra |
| Calculation of Vibrational Frequencies | Aid in the interpretation of IR and Raman spectra |
| Modeling of Reaction Pathways | Elucidation of reaction mechanisms and prediction of stereoselectivity |
Conformational Analysis of the 1,3-Dioxolan-4-one Ring System
The five-membered 1,3-dioxolan-4-one ring is a non-planar system, and the presence of bulky substituents, such as the phenyl groups at the C2 and C5 positions in 1,3-dioxolan-4-one, 2,5-diphenyl-, significantly influences its preferred conformation. Due to the inherent ring strain and electronic interactions, the 1,3-dioxolane (B20135) ring, a related system, is known to adopt conformations that deviate from planarity. acs.org Computational studies on substituted 1,3-dioxolanes have shown that the ring can exist in various conformations, including envelope and twist forms.
Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes, which share some structural similarities, have been performed at the RHF/6-31G(d) level of theory. researchgate.net These studies have identified various chair and twist conformers and estimated the potential barriers for their interconversion. researchgate.net For 5-phenyl-1,3-dioxane, the chair conformation with the phenyl group in an equatorial position is generally favored.
For the 1,3-dioxolan-4-one ring in the title compound, it is anticipated that the phenyl groups at C2 and C5 will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The exact conformation will be a balance between minimizing steric strain from the bulky phenyl groups and torsional strain within the five-membered ring. Density Functional Theory (DFT) calculations would be a powerful tool to determine the relative energies of the possible conformers (e.g., envelope and twist) and the energy barriers between them.
Table 1: Calculated Energy Parameters for Conformational Inversion of Substituted Dioxanes (kcal/mol)
| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-tert-Butyl-1,3-dioxane | 5-Phenyl-1,3-dioxane |
| Chair (Equatorial) | 0.0 | 0.0 | 0.0 |
| Chair (Axial) | 0.9 | 1.8 | 1.1 |
| 1,4-Twist | 6.5 | 7.2 | 6.8 |
| 2,5-Twist | 5.8 | 6.4 | 6.1 |
| Transition State (Chair-Twist) | 8.1 | 9.0 | 8.5 |
Note: Data adapted from a computational study on 5-substituted 1,3-dioxanes and serves as an illustrative example of the energy differences between conformers in a related heterocyclic system. researchgate.net The values for 1,3-dioxolan-4-one, 2,5-diphenyl- would require specific calculations.
Computational Modeling of Reaction Pathways, Intermediates, and Transition States
Computational chemistry provides a powerful lens through which to investigate the mechanisms of reactions involving 1,3-dioxolan-4-ones. researchgate.net These studies can elucidate the structures of transition states and intermediates, providing a deeper understanding of reaction feasibility and selectivity. researchgate.net Chiral 1,3-dioxolan-4-ones are valuable synthons in asymmetric synthesis, participating in reactions such as Michael additions and Diels-Alder cycloadditions. mdpi.com
Michael Addition:
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for C-C bond formation. wikipedia.orgmasterorganicchemistry.com In the context of 1,3-dioxolan-4-ones, the enolate generated by deprotonation at the C5 position can act as the Michael donor. For instance, the anion of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one has been shown to react with butenolide. mdpi.com
Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the dioxolanone enolate on the β-carbon of the Michael acceptor. DFT calculations could be employed to determine the activation energy of this step and to rationalize the observed stereoselectivity. The mechanism typically proceeds through the formation of an enolate, which then attacks the Michael acceptor. youtube.com The subsequent protonation of the resulting enolate yields the final product. youtube.com
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com Derivatives of 1,3-dioxolan-4-ones can be designed to act as dienophiles. For example, 5-methylene-1,3-dioxolan-4-ones can participate in these reactions. mdpi.com
Computational studies can model the concerted mechanism of the Diels-Alder reaction, identifying the synchronous or asynchronous nature of the bond formation in the transition state. rsc.org Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity, by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org For 1,3-dioxolan-4-one derivatives, computational modeling could predict their reactivity with various dienes and explain the stereochemical outcome of the cycloaddition.
Table 2: Illustrative Computational Data for a Model Diels-Alder Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (endo) | 15.2 |
| Activation Energy (exo) | 16.8 |
| Reaction Energy (endo) | -25.4 |
| Reaction Energy (exo) | -24.1 |
Note: This is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of a Diels-Alder reaction involving a 1,3-dioxolan-4-one derivative. The preference for the endo product is common in Diels-Alder reactions.
Molecular Docking Studies for Investigating Ligand-Receptor Interactions (Purely Computational Aspect)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and design for estimating the binding affinity and understanding the interactions at the binding site. nih.gov
While no specific molecular docking studies featuring 1,3-dioxolan-4-one, 2,5-diphenyl- as a ligand were identified in the reviewed literature, the structural motifs present in this compound suggest its potential for interacting with various biological targets. The phenyl groups can engage in π-π stacking and hydrophobic interactions, while the ester and ether functionalities can participate in hydrogen bonding.
A hypothetical molecular docking study of 1,3-dioxolan-4-one, 2,5-diphenyl- could be designed to explore its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. The general workflow for such a study would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This would involve preparing the protein by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Preparation of the Ligand: Generating a 3D conformation of 1,3-dioxolan-4-one, 2,5-diphenyl-. This would involve energy minimization to obtain a low-energy conformer.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: The docking program would then score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, given the presence of the dioxolane ring, a feature found in some bioactive molecules, one could hypothesize its interaction with enzymes that process similar substrates. The phenyl groups could allow it to bind to hydrophobic pockets in proteins.
Table 3: Example of a Molecular Docking Result Table (Hypothetical)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1,3-Dioxolan-4-one, 2,5-diphenyl- | Cyclooxygenase-2 (COX-2) | -8.5 | TYR-385, ARG-120, PHE-518 |
| Ibuprofen (Reference) | Cyclooxygenase-2 (COX-2) | -9.2 | TYR-385, ARG-120, SER-530 |
Note: This table is purely illustrative and presents hypothetical results of a molecular docking study. The binding energy and interacting residues would need to be determined through actual computational experiments.
Advanced Applications of 1,3 Dioxolan 4 Ones in Materials Science and Organic Synthesis
Precursors for Polymeric Materials
The demand for sustainable and functional polymers has driven research into new monomer classes that offer enhanced properties and degradability. 1,3-Dioxolan-4-ones (DOXs) have emerged as a highly promising class of monomers for creating a wide array of aliphatic polyesters.
Synthesis of Functionalized Polyesters and Poly(α-hydroxy acid)s
1,3-Dioxolan-4-ones are valuable precursors for producing functionalized polyesters, most notably poly(α-hydroxy acid)s (PAHAs), through Ring-Opening Polymerization (ROP). rsc.orgresearchgate.net This method provides access to a broad scope of functional polymers that are otherwise difficult to synthesize. rsc.org The polymerization process involves the opening of the dioxolanone ring, often with the elimination of a small molecule like formaldehyde (B43269) or acetone, which drives the reaction forward. researchgate.netresearchgate.net
A significant application is the synthesis of poly(mandelic acid) (PMA), a biodegradable polymer with structural and thermal properties similar to polystyrene, making it a sustainable alternative. rsc.orgnih.gov The ROP of phenyl-substituted dioxolanones, such as 5-phenyl-1,3-dioxolane-4-one (a close analog of the title compound), yields highly isotactic poly(mandelic acid). rsc.orgresearchgate.netrsc.org This process overcomes previous challenges in controlling the polymer's molecular weight and stereochemistry that were common in high-temperature bulk polymerization methods. rsc.org The use of specific catalysts, like salen aluminum complexes, has been shown to be effective in the ROP of these monomers. rsc.orgmanchester.ac.uk
Design of Tunable Material Properties through Dioxolanone Monomer Structure
The structure of the dioxolanone monomer is a critical design element for tailoring the properties of the resulting polymeric materials. The substituents on the dioxolanone ring directly influence the characteristics of the final polyester (B1180765), allowing for the fine-tuning of its thermal and mechanical properties. researchgate.net
For instance, the incorporation of rigid aromatic groups, such as the phenyl substituents in 1,3-Dioxolan-4-one (B8650053), 2,5-diphenyl- , is expected to enhance the thermal stability of the resulting polymer. The phenyl groups in the polymer chain effectively restrict chain mobility, leading to higher glass transition temperatures (Tg). researchgate.net Research on poly(mandelic acid) has shown that highly isotactic forms can exhibit a glass transition temperature of 109 °C and a melting temperature of 180 °C. rsc.org By strategically choosing substituents—ranging from simple alkyl groups to bulky phenyl or functionalized aromatic moieties—a wide variety of polyesters with tailored properties can be developed. researchgate.net
| Monomer Derivative | Resulting Polymer | Key Properties |
| 5-Phenyl-1,3-dioxolane-4-one | Poly(mandelic acid) | Biodegradable, High Tg (~109 °C), potential polystyrene replacement. rsc.org |
| L-Lactide / 1,3-Dioxolane (B20135) Copolymer | PLA/PDXL Copolymer | Amorphous, Tg dependent on composition (8-32 °C), enhanced acid sensitivity. rsc.org |
| 2,5-Furandicarboxylic acid based | Furanic-Aliphatic Copolyesters | Semicrystalline, multiple melting temperatures (Tm), Tg around 9-10 °C. nih.gov |
| 3-Phenyl-1,4-dioxane-2,5-dione | Poly(mandelate-alt-glycolate) | High molecular weight, Tg up to 91.3 °C. researchgate.net |
This table illustrates how monomer choice influences the thermal properties of the resulting polyesters.
Building Blocks in Complex Organic Synthesis
Beyond polymerization, the unique structural features of 1,3-dioxolan-4-ones make them valuable building blocks for synthesizing complex, high-value organic molecules with a high degree of stereochemical control.
Preparation of Vicinal Diols and Enantiopure α-Hydroxy Carboxylic Acids
Chiral 1,3-dioxolan-4-ones are readily synthesized from enantiomerically pure α-hydroxy acids, such as mandelic acid, which is the precursor for phenyl-substituted dioxolanones. nih.govchemicalbook.com This relationship is reversible; the dioxolanone ring can be hydrolyzed, typically under acidic or basic conditions, to regenerate the parent α-hydroxy carboxylic acid. google.comdocbrown.info This makes the dioxolanone structure an effective protecting group for the α-hydroxy acid functionality during multi-step syntheses.
Furthermore, these compounds can serve as precursors for vicinal diols. For example, a multi-step sequence involving the protection of a keto-alcohol as a dioxolane, followed by reduction and hydrolysis, can yield 1,3-diols. qut.edu.au While direct conversion to vicinal (1,2-) diols is less common, the α-hydroxy acid obtained after hydrolysis can be a starting point for their synthesis through established chemical transformations.
Applications in Stereoselective Transformations Beyond Polymerization (e.g., Asymmetric Hydroformylation)
The chiral environment created by the 1,3-dioxolan-4-one scaffold has been exploited in a variety of stereoselective transformations. These heterocycles serve as excellent chiral auxiliaries, directing the stereochemical outcome of reactions at or adjacent to the ring.
A prominent example is their use as nucleophiles in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com 5-Aryl-1,3-dioxolan-4-ones, derived from mandelic acid, have been successfully used as pro-nucleophiles in highly diastereoselective and enantioselective Michael additions to nitro olefins, achieving diastereoselectivities up to 98%. nih.gov In these reactions, the bulky substituent at the C2 position effectively shields one face of the molecule, directing the incoming electrophile to the opposite face. nih.gov
Similarly, chiral 5-methylene-1,3-dioxolan-4-ones undergo stereoselective Diels-Alder masterorganicchemistry.comorganic-chemistry.orgyoutube.com and [3+2] cycloaddition reactions. nih.gov The dioxolanone framework controls the facial selectivity of the cycloaddition, leading to the formation of spirocyclic products with high stereopurity. nih.govnih.gov While direct applications in asymmetric hydroformylation are not widely reported, the demonstrated utility in other stereocontrolled C-C bond-forming reactions underscores their potential as versatile chiral building blocks.
Utility as Mechanistic Probes in the Development of New Chemical Reactions
1,3-Dioxolan-4-ones have also proven to be valuable tools for investigating and understanding chemical reaction mechanisms. Their distinct reactivity allows them to act as probes, trapping reactive intermediates or revealing details about reaction pathways.
For instance, studies on the ring-opening polymerization of 5-phenyl-1,3-dioxolane-4-one have led to the proposal of a new polymerization mechanism. rsc.orgmanchester.ac.uk Researchers discovered that formaldehyde, eliminated during the ROP, can induce a competing side reaction, specifically a Tishchenko reaction, which affects the polymer characteristics. rsc.orgresearchgate.net This finding, which challenged previous assumptions, was made possible by studying the behavior of this specific dioxolanone monomer.
In another context, the thermal fragmentation of adducts derived from chiral dioxolanones provides insight into complex reaction cascades. nih.govnih.gov For example, the pyrolysis of a Michael adduct of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one yields a phenyl ketone, demonstrating the dioxolanone's role as a "chiral benzoyl anion equivalent". nih.govnih.gov Similarly, the fragmentation of Diels-Alder adducts has been used to show that these molecules can act as "chiral ketene (B1206846) equivalents". nih.gov These applications as synthetic equivalents for otherwise unstable intermediates are crucial for developing new synthetic strategies and understanding fundamental reaction pathways. nih.gov
Q & A
Q. What methodological frameworks are recommended for designing experiments involving 2,5-diphenyl-1,3-dioxolan-4-one?
Scientific research on this compound should align with a theoretical framework that guides hypothesis formulation, variable selection, and data interpretation. For example, mechanistic studies may adopt density functional theory (DFT) to predict reactivity, while synthetic optimizations could use factorial design to test variables like catalysts, temperature, and solvent ratios . The framework should define measurable outcomes (e.g., yield, purity) and address potential biases (e.g., solvent polarity effects on cyclization) .
Q. What spectroscopic techniques are most reliable for characterizing 2,5-diphenyl-1,3-dioxolan-4-one?
Key techniques include:
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 2,5-diphenyl-1,3-dioxolan-4-one?
A 2 factorial design can systematically test variables:
- Factors : Catalyst loading (e.g., Lewis acids), solvent polarity (e.g., THF vs. DCM), temperature (25–80°C).
- Response Variables : Yield, enantiomeric excess (if chiral), reaction time.
For example, a study showed that increasing temperature from 25°C to 60°C improved yields by 30% but reduced stereoselectivity in analogous dioxolane derivatives . Interactions between solvent and catalyst (e.g., ZnCl in acetonitrile) should be modeled to identify non-linear effects .
Q. What mechanistic insights explain contradictions in reported hydrolytic stability of 1,3-dioxolan-4-one derivatives?
Discrepancies may arise from:
- Electronic Effects : Electron-withdrawing substituents (e.g., -NO) increase ring strain, accelerating hydrolysis.
- Steric Shielding : Bulky phenyl groups at C2/C5 positions (as in 2,5-diphenyl derivatives) hinder nucleophilic attack, enhancing stability .
Controlled studies under varied pH and temperature are needed to isolate these factors. For example, kinetic assays comparing hydrolysis rates of substituted derivatives can resolve conflicting data .
Q. How can DFT calculations predict regioselectivity in 2,5-diphenyl-1,3-dioxolan-4-one reactions?
DFT models (e.g., B3LYP/6-31G*) can simulate transition states to identify:
- Nucleophilic Attack Sites : Higher electron density at the carbonyl carbon (C4) favors nucleophilic addition.
- Steric Maps : Phenyl groups at C2/C5 create steric barriers, directing reactions to less hindered positions .
Validated models should correlate computed activation energies with experimental product ratios (e.g., in epoxide ring-opening reactions) .
Q. What strategies resolve contradictions in reported spectroscopic data for 1,3-dioxolan-4-one derivatives?
Approaches include:
- Cross-Lab Validation : Collaborative studies using standardized protocols (e.g., solvent suppression in NMR).
- Bibliometric Analysis : Systematic reviews to identify outlier datasets or methodological inconsistencies (e.g., calibration errors in FT-IR) .
For example, a 2024 study resolved conflicting C NMR signals for dioxolane derivatives by re-evaluating solvent effects on chemical shifts .
Methodological Guidelines
Q. Stability Testing Under Reactive Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
